molecular formula C9H14N4O B2753497 (4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one CAS No. 1807938-98-2

(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one

Cat. No. B2753497
CAS RN: 1807938-98-2
M. Wt: 194.238
InChI Key: KKXCJOOZJZFBHY-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a similar structure to the well-known drug, JWH-018. MPHP-2201 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have a high affinity for these receptors.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Selective Inhibition of A1 Adenosine Receptors

    This compound is structurally related to pyrazolo[3,4-b]pyridines, which have been synthesized and evaluated for their binding affinity across different adenosine receptors. Some derivatives show high affinity and selectivity toward the A1 receptor subtype, offering insights into the design of selective A1 adenosine receptor antagonists for therapeutic applications (Manetti et al., 2005).

  • Antibacterial Activity

    Pyrazolo[3,4-b]pyridine derivatives have been synthesized and displayed moderate to good antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

  • Anticancer and Anti-inflammatory Agents

    Novel pyrazolopyrimidines derivatives have been synthesized and shown to exhibit anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocycles

    The chemical framework of "(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one" is conducive to the synthesis of various heterocyclic compounds. Research shows that related structures can be used as intermediates for constructing functionalized heterocycles, serving as pivotal blocks in organic synthesis (Grošelj et al., 2013).

  • Novel Pyridine-Based Derivatives

    Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from related structures, underlining the compound's utility in creating new molecules with potential electronic and optical applications (Ahmad et al., 2017).

Applications in Photophysical and Material Sciences

  • Fluorescent Properties and Imaging: Related pyrazolo[3,4-b]pyridine derivatives have been studied for their fluorescent properties, demonstrating high quantum yields and good stabilities. These compounds' potential in living cell imaging showcases their relevance in material science and biomedical imaging applications (Chen et al., 2012).

properties

IUPAC Name

(4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCJOOZJZFBHY-RCOVLWMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one

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